ERα Binding: Inactive Baseline vs. High-Affinity Analogs
In a controlled head-to-head comparison, Jørgensen et al. established that 2-phenylpyrrolo[2,1,5-cd]indolizine itself serves as the inactive, unsubstituted baseline for a library of ER-binding derivatives. While the parent compound's IC50 value was not high enough to be precisely quantified in the reported assay, the systematic introduction of 4-hydroxy and 1-ethyl substituents transformed it into a high-affinity ligand. For instance, the 1-ethyl-2-(4-hydroxyphenyl) derivative (NNC 45-0095) achieved an IC50 of 9.5 nM, representing a >1000-fold improvement in binding affinity over the parent scaffold [1][2]. This stark contrast is essential for any medicinal chemistry program focused on designing selective estrogen receptor modulators (SERMs) based on this scaffold.
| Evidence Dimension | In vitro binding affinity for the estrogen receptor (ER), measured by displacement of [3H]-17β-estradiol from rabbit uterine cytosol [1]. |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (unquantifiable; no significant displacement at assay limits) [1]. |
| Comparator Or Baseline | NNC 45-0095 (1-ethyl-2-(4-hydroxyphenyl) derivative): IC50 = 9.5 nM [2]. Di-hydroxy derivative 6e/6f: IC50 values in the low nanomolar range [1]. |
| Quantified Difference | Approximately a >1000-fold difference in binding affinity between the unsubstituted parent and the high-affinity analog NNC 45-0095. |
| Conditions | ER-rich cytosol from rabbit uterine tissue; radioligand binding assay [1]. |
Why This Matters
For researchers synthesizing novel SERMs, confirming the identity and purity of this unsubstituted parent scaffold is critical, as even trace contamination with a higher-affinity, substituted analog could lead to false-positive results in biological assays.
- [1] Jørgensen, A. S., Jacobsen, P., Christiansen, L. B., Bury, P. S., Kanstrup, A., Thorpe, S. M., Naerum, L., & Wassermann, K. (2000). Synthesis and estrogen receptor binding affinities of novel pyrrolo[2,1,5-cd]indolizine derivatives. Bioorganic & Medicinal Chemistry Letters, 10(20), 2383–2386. View Source
- [2] Jørgensen, A. S., Jacobsen, P., Christiansen, L. B., Bury, P. S., Kanstrup, A., Thorpe, S. M., Naerum, L., & Wassermann, K. (2000). Synthesis and pharmacology of a novel pyrrolo[2,1,5-cd] indolizine (NNC 45-0095), a high affinity non-steroidal agonist for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 10(4), 399–402. View Source
